molecular formula C11H10O3 B6190252 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid CAS No. 2680543-50-2

8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid

Cat. No. B6190252
CAS RN: 2680543-50-2
M. Wt: 190.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid, also known as this compound, is a polycyclic aromatic hydrocarbon (PAH) found in nature. It is an important organic compound due to its wide range of applications in organic synthesis and its potential use in medicine. This compound has been studied extensively in recent years and has been found to have numerous biochemical and physiological effects, as well as applications in scientific research. 1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acido[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid is not fully understood. However, it is believed that the compound can interact with proteins, enzymes, and other macromolecules in the body, leading to a variety of biochemical and physiological effects. It is also believed that the compound can act as an antioxidant, protecting cells from damage caused by free radicals.
Biochemical and Physiological Effects
8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acido[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid has been found to have numerous biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to have an effect on the metabolism of lipids and carbohydrates, as well as on the metabolism of hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acido[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid in lab experiments include its low cost, its availability, and its relatively low toxicity. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound can be difficult to synthesize, and it is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

Potential future directions for 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acido[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid include further research into its biochemical and physiological effects, as well as its potential applications in medicine. Additionally, further research into the synthesis of the compound could lead to the development of more efficient and cost-effective methods. Finally, further research into the compound’s potential as an antioxidant and anti-cancer agent could lead to the development of new treatments and therapies.

Synthesis Methods

The synthesis of 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acido[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid can be achieved through a variety of methods. One of the most common methods is the Friedel-Crafts alkylation of an aromatic compound such as benzene with an alkyl halide. This reaction produces a cyclohexadiene, which can then be oxidized to the tricyclo compound. Another method involves the condensation of an aldehyde and an aromatic compound in the presence of an acid catalyst. This reaction produces a cyclohexadiene, which can then be oxidized to the tricyclo compound.

Scientific Research Applications

8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acido[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid has a wide range of applications in scientific research. It has been used as a model compound for studying the properties of PAHs, as well as for the synthesis of other PAHs. It has also been used for the synthesis of polymers, as well as for the development of new catalysts and catalytic processes. Additionally, 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acido[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid has been used in the synthesis of pharmaceuticals and in the development of new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a cyclohexene ring, introduction of a carboxylic acid group, and oxidation of the resulting compound to form the final product.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium chlorite", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bis

CAS RN

2680543-50-2

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.